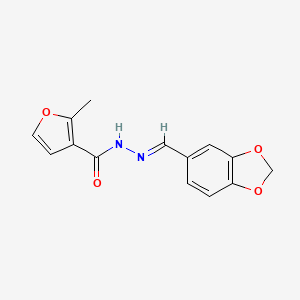

N'-(1,3-benzodioxol-5-ylmethylene)-2-methyl-3-furohydrazide

Descripción

N'-(1,3-Benzodioxol-5-ylmethylene)-2-methyl-3-furohydrazide is a hydrazide derivative featuring a 1,3-benzodioxole (piperonal) moiety linked via a methylene bridge to a hydrazide group, which is further substituted with a 2-methyl-3-furoyl group. This compound belongs to a class of hydrazide derivatives known for their diverse pharmacological and synthetic applications, including antimicrobial, anticancer, and catalytic properties.

Propiedades

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9-11(4-5-18-9)14(17)16-15-7-10-2-3-12-13(6-10)20-8-19-12/h2-7H,8H2,1H3,(H,16,17)/b15-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKOPHGQFPBGGR-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CO1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound shares structural similarities with several hydrazide derivatives documented in the literature. Key analogues include:

(a) N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazides (3a–3b)

These derivatives, synthesized via condensation of hydrazides with benzaldehydes, differ in their aromatic substituents (e.g., benzimidazole vs. furoyl groups).

(b) [(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-Methyl-4-Oxo-4,5-Dihydro-1H-Imidazol-2-yl]Thio Derivatives (6d, 6e, 6f)

These compounds retain the benzodioxol-methylene core but incorporate thioether and ester functionalities (e.g., acetonitrile or ethyl acetate groups). For example, 6d (66% yield, m.p. 211–213°C) and 6e (68% yield, m.p. 204–208°C) exhibit distinct electronic properties due to their sulfur-containing substituents .

(c) N'-(Furan-2-ylmethylene) Derivatives

Compounds such as N'-{(E)-[5-(3-Nitrophenyl)-2-Furyl]Methylene}Benzohydrazide (molecular weight 383.79 g/mol) and N'-(Furan-2-ylmethylene)-5-(4-((4-Methylbenzyl)Oxy)Phenyl)-1H-Pyrazole-3-Carbohydrazide share the furyl substituent but vary in nitro or aryloxy groups, impacting solubility and reactivity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.